molecular formula C8H14O2S2 B14478918 1,3-Dithiane-2-acetic acid, ethyl ester CAS No. 70562-14-0

1,3-Dithiane-2-acetic acid, ethyl ester

Cat. No.: B14478918
CAS No.: 70562-14-0
M. Wt: 206.3 g/mol
InChI Key: LLVWFZOQANNVNJ-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-acetic acid, ethyl ester is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis as protective groups for carbonyl compounds. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

1,3-Dithiane-2-acetic acid, ethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of boron trifluoride etherate (BF3/Et2O) as a catalyst . This reaction yields the desired compound with good efficiency. Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

1,3-Dithiane-2-acetic acid, ethyl ester undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include boron trifluoride etherate (BF3/Et2O) for synthesis, and various oxidizing and reducing agents for subsequent transformations. Major products formed from these reactions include trans bis-sulfoxide and α-keto esters .

Scientific Research Applications

1,3-Dithiane-2-acetic acid, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dithiane-2-acetic acid, ethyl ester exerts its effects involves its reactivity as a nucleophile. The compound can form carbanions, which are highly reactive intermediates that participate in various chemical reactions. These carbanions can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

1,3-Dithiane-2-acetic acid, ethyl ester can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and the ability to form stable carbanions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

70562-14-0

Molecular Formula

C8H14O2S2

Molecular Weight

206.3 g/mol

IUPAC Name

ethyl 2-(1,3-dithian-2-yl)acetate

InChI

InChI=1S/C8H14O2S2/c1-2-10-7(9)6-8-11-4-3-5-12-8/h8H,2-6H2,1H3

InChI Key

LLVWFZOQANNVNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1SCCCS1

Origin of Product

United States

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